2,2-Dimethylpentan-1-amine hydrochloride

Lipophilicity logP Medicinal Chemistry

2,2-Dimethylpentan-1-amine hydrochloride is a sterically demanding, gem-dimethyl branched primary alkylamine building block. Its unique C7 scaffold introduces controlled lipophilicity (ΔlogP +0.84 vs. smaller branched amines) and metabolic shielding—critical for CNS lead optimization. The HCl salt ensures easy handling and long-term stability. Ideal for constructing sterically demanding ligands, protecting groups, and pharmaceutical intermediates where linear amines fail. Choose this compound for superior steric and pharmacokinetic modulation.

Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
CAS No. 2098112-55-9
Cat. No. B1472197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpentan-1-amine hydrochloride
CAS2098112-55-9
Molecular FormulaC7H18ClN
Molecular Weight151.68 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CN.Cl
InChIInChI=1S/C7H17N.ClH/c1-4-5-7(2,3)6-8;/h4-6,8H2,1-3H3;1H
InChIKeyXFPXEKHUHYAEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylpentan-1-amine hydrochloride (CAS 2098112-55-9): A Sterically Hindered Primary Amine Building Block for Synthesis and Medicinal Chemistry


2,2-Dimethylpentan-1-amine hydrochloride (CAS 2098112-55-9) is a sterically hindered, branched primary alkylamine hydrochloride salt . Its molecular formula is C7H18ClN, with a molecular weight of 151.68 g/mol . The compound serves as a versatile building block in organic synthesis, offering a unique 2,2-dimethylpentyl motif for the construction of more complex molecules, including potential pharmaceutical intermediates and specialty chemicals [1]. The hydrochloride salt form enhances its stability and ease of handling compared to the free base .

Why 2,2-Dimethylpentan-1-amine hydrochloride Cannot Be Replaced by Simple n-Alkylamines or Less Branched Analogs


Simple n-alkylamines like pentan-1-amine or less hindered branched amines such as neopentylamine and 2,2-dimethylbutan-1-amine differ significantly from 2,2-dimethylpentan-1-amine in their steric profile, lipophilicity, and potential to modulate downstream molecular properties. The unique gem-dimethyl substitution at the 2-position of the pentyl chain imparts a distinct combination of steric bulk and hydrophobicity [1]. This structural feature is critical in medicinal chemistry for optimizing target selectivity, improving metabolic stability, and fine-tuning pharmacokinetic parameters such as lipophilicity (logP) and solubility . Substituting with a less hindered analog can lead to different conformational preferences, altered binding affinities, and changes in overall drug-likeness, making the specific branched structure of 2,2-dimethylpentan-1-amine non-interchangeable for applications where steric and lipophilic control is paramount .

Quantitative Comparative Evidence for 2,2-Dimethylpentan-1-amine hydrochloride in Scientific Selection


Enhanced Lipophilicity Compared to Less Branched Primary Amines

The calculated logP of 2,2-dimethylpentan-1-amine (free base) is 2.22410 [1], indicating a significantly higher lipophilicity than the less branched comparator, 2,2-dimethylbutan-1-amine, which has a calculated logP of 1.3813 . This difference in logP (Δ 0.84) can influence membrane permeability and overall pharmacokinetic profile, a key consideration in drug discovery [1].

Lipophilicity logP Medicinal Chemistry Drug Design

Significant Molecular Weight Increase Over Shorter-Chain Analogs for Scaffold Expansion

The free base of 2,2-dimethylpentan-1-amine possesses a molecular weight of 115.22 g/mol , providing an intermediate molecular weight between the shorter neopentylamine (87.16 g/mol) and potential longer-chain derivatives. Its hydrochloride salt (151.68 g/mol) offers distinct handling advantages. This molecular weight and extended carbon chain (C7 vs. C5 for neopentylamine) provide a greater scaffold for diversification in medicinal chemistry, allowing for exploration of additional binding interactions in target proteins compared to its shorter-chain, lower molecular weight analogs.

Molecular Weight Scaffold Hopping Drug Discovery Physicochemical Properties

Steric Hindrance and Conformational Restriction Compared to Linear n-Amylamine

2,2-Dimethylpentan-1-amine possesses significant steric hindrance due to the gem-dimethyl group at the 2-position [1], a feature absent in linear n-pentylamine. This branching results in a more conformationally restricted scaffold. While quantitative data on reaction rates is not available, the increased steric bulk is a class-level inference that impacts reactivity; for instance, it can reduce nucleophilicity compared to less hindered amines [2], and potentially enhance metabolic stability by shielding the amine from oxidative enzymes [1]. In contrast, the linear comparator, n-amylamine, lacks this steric protection and is expected to be more conformationally flexible and metabolically labile .

Steric Hindrance Conformational Analysis Structure-Activity Relationship Chemical Synthesis

Optimal Application Scenarios for 2,2-Dimethylpentan-1-amine hydrochloride


Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity and Metabolic Stability

When optimizing a lead compound, replacing a less hindered amine (e.g., n-pentylamine) with 2,2-dimethylpentan-1-amine can increase lipophilicity (ΔlogP +0.84 vs. 2,2-dimethylbutan-1-amine) [1] and introduce beneficial steric hindrance to improve metabolic stability [2]. This modification is particularly valuable in central nervous system (CNS) drug discovery, where moderate to high lipophilicity and reduced metabolic clearance are often desired for brain penetration and prolonged half-life [1].

Scaffold Expansion for Structure-Activity Relationship (SAR) Studies

The C7 scaffold of 2,2-dimethylpentan-1-amine offers a distinct molecular weight (115.22 g/mol free base) and size advantage over shorter-chain branched amines like neopentylamine (87.16 g/mol) . Researchers can utilize this intermediate-sized scaffold to systematically explore the impact of increased steric bulk and hydrophobic surface area on target binding affinity and selectivity, while maintaining the key gem-dimethyl branching motif essential for its unique physicochemical properties .

Synthesis of Sterically Demanding Ligands or Protecting Groups

The pronounced steric bulk of the 2,2-dimethylpentyl group makes it an ideal candidate for designing sterically demanding ligands in catalysis or as a bulky protecting group for amines in multi-step organic syntheses . Its unique shape can influence coordination geometry and reaction pathways, offering a tool for controlling selectivity that is not possible with less hindered, linear alkylamines .

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